5-Bromo-4-methoxypicolinaldehyde
Description
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
5-bromo-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3 |
InChI Key |
PJMKWTJDNJTCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare 5-Bromo-4-methoxypicolinaldehyde with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and similarity metrics derived from computational or empirical studies.
Positional Isomers: Methoxy Group Variations
(a) 5-Bromo-3-methoxypicolinaldehyde
- Structure : Bromine at position 5, methoxy at position 3, aldehyde at position 2.
- This compound is commercially available but discontinued, indicating synthesis or stability challenges .
- Applications : Used in oxime derivatives (e.g., 5-Bromo-3-methoxypicolinaldehyde oxime), which are precursors for metal-binding ligands .
(b) 5-Bromo-6-methylpicolinaldehyde (CAS 886364-94-9)
Functional Group Variations
(a) 5-Bromo-4-methylpicolinaldehyde (CAS 131747-63-2)
- Structure : Bromine at position 5, methyl at position 4, aldehyde at position 2.
- Similarity Score : 0.78 .
- Key Differences : Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces electron-donating effects, which may lower the compound’s solubility in polar solvents and alter its reactivity in condensation reactions.
(b) 5-Bromo-4-methylpicolinonitrile (CAS 156072-86-5)
High-Similarity Compounds
(a) 5-Bromo-2-methylpyridin-3-amine (CAS 870997-85-6)
- Structure : Bromine at position 5, methyl at position 2, amine (-NH₂) at position 3.
- Similarity Score : 0.89 .
- Key Differences : The amine group enhances solubility in aqueous media and enables participation in Schiff base formation, unlike the aldehyde group.
(b) Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5)
Data Tables
Table 1: Substituent Position and Functional Group Comparison
Key Research Findings
- Electronic Effects : Methoxy groups at position 4 (para to aldehyde) enhance electron density at the aldehyde carbon, making it more reactive in nucleophilic additions compared to methyl-substituted analogs .
- Steric Considerations : Methyl groups at positions 6 or 2 introduce steric hindrance, reducing accessibility of the aldehyde for reactions requiring planar transition states .
- Synthetic Utility : High-similarity compounds like methyl esters (e.g., Methyl 5-bromo-3-methylpicolinate) are preferred in industrial settings due to their stability and ease of handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
